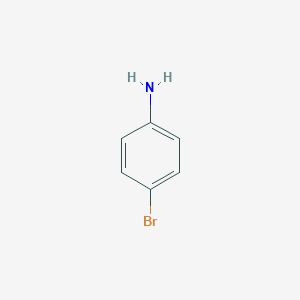

4-Bromoaniline

Übersicht

Beschreibung

4-Bromoaniline is a brominated derivative of aniline, a compound that plays a significant role in various chemical syntheses. It serves as a precursor or an intermediate in the production of numerous compounds, including pharmaceuticals, dyes, and polymers.

Synthesis Analysis

The synthesis of 4-Bromoaniline derivatives and related compounds has been explored through various methods. For instance, a Schiff base compound related to 4-Bromoaniline was synthesized using a green mechanochemical method, which is environmentally friendly and avoids the use of solvents . Another study reported the synthesis of 4-Bromoaniline derivatives through Suzuki cross-coupling reactions, which are known for their efficiency in forming carbon-carbon bonds . Additionally, 4-Bromo-N,N-dimethylaniline was produced via a substitution reaction, highlighting the versatility of 4-Bromoaniline in undergoing chemical transformations .

Molecular Structure Analysis

The molecular structure of 4-Bromoaniline derivatives has been elucidated using various spectroscopic techniques. X-ray diffraction (XRD) was used to determine the crystal structure of a Schiff base analog, revealing a monoclinic system . Nuclear Magnetic Resonance (NMR) spectroscopy is another common tool for characterizing the structure of bromoaniline derivatives, as demonstrated in multiple studies .

Chemical Reactions Analysis

4-Bromoaniline participates in a range of chemical reactions, serving as a building block for more complex molecules. The Suzuki cross-coupling reaction is a notable example, where 4-Bromoaniline derivatives are coupled with boronic acids to produce various substituted products . The reactivity of these compounds can be further understood through computational studies, such as Density Functional Theory (DFT), which provides insights into their electronic properties and potential reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Bromoaniline derivatives are influenced by the presence of the bromine atom and any additional substituents on the aromatic ring. These properties can be inferred from spectroscopic data and computational analyses. For example, the Schiff base analog of 4-Bromoaniline showed urease inhibitory activity, which could be valuable in medical and agricultural applications . The non-linear optical properties of certain derivatives have also been explored, indicating potential applications in materials science .

Wissenschaftliche Forschungsanwendungen

Metabolic Fate and Detection in Biological Systems

Metabolic Fate in Rats : 4-Bromoaniline (4-BrA) undergoes metabolic transformations in rats. Studies using high-performance liquid chromatography/time-of-flight tandem mass spectrometry (HPLC/TOF-MS/MS) revealed several metabolites in rat urine after intraperitoneal administration. These metabolites are identified as isomeric pentose and hexose conjugates of 4-BrA, including hydroxysulphate, glucosides, and diglucosides variants (Major et al., 2003).

Detection in Green Algae : 4-Bromoaniline's presence in green algae Chlamydomonas reinhardtii was analyzed using continuous-flow microextraction (CFME) combined with HPLC. This study highlights the environmental monitoring potential for 4-Bromoaniline residues in aquatic organisms (Liu et al., 2007).

Electrochemical Oxidation Studies

- Oxidation in Acetonitrile Solution : Electrochemical oxidation of 4-bromoaniline in acetonitrile solution has been thoroughly examined. The study reveals the mechanistic details of electrochemical oxidation, highlighting its relevance in chemical synthesis and material science applications (Kádár et al., 2001).

Applications in Material Science

- Organic Photovoltaic Devices : 4-Bromoanisole, related to 4-bromoaniline, is utilized as a processing additive to control phase separation and purity in organic photovoltaic devices. Its role in enhancing the morphology of polymer-polymer blends is crucial for improving the efficiency of these devices (Liu et al., 2012).

Other Notable Applications

- Biofield Energy Treatment : A study investigated the impact of biofield energy treatment on isotopic abundance ratios in 4-bromoaniline, demonstrating significant shifts in isotopic compositions. This provides insights into novel experimental techniques for altering chemical properties (Trivedi et al., 2015).

- Synthesis of Chemical Compounds : Research demonstrates the synthesis of various compounds like N-diphenylphosphoryl-4-bromoaniline, providing insights into methods of producing complex organic molecules, which are valuable in chemical and pharmaceutical industries (Gao, 2015).

Wirkmechanismus

Target of Action

4-Bromoaniline is a versatile organic compound with aromatic and amine properties . It serves as a precursor for the preparation of dyes, pigments, pharmaceuticals, and agrochemicals . The primary targets of 4-Bromoaniline are the molecules that it reacts with in various chemical reactions, such as the molecules involved in the Heck cross-coupling reactions and Mannich reactions .

Mode of Action

4-Bromoaniline exhibits both aromatic and amine properties, making it reactive towards a variety of chemical reactions . It can undergo various chemical reactions including electrophilic aromatic substitution, oxidation, and coupling reactions . In Heck cross-coupling reactions, 4-Bromoaniline serves as an aryl halide substrate . In Mannich reactions, it acts as an aromatic amine, enabling the introduction of bromine into β-amino ketones for further chemical modifications .

Pharmacokinetics

The pharmacokinetics of 4-Bromoaniline involves its metabolism in organisms. In a study with bile-cannulated rats, approximately 90% of the administered dose of 4-Bromoaniline was recovered in urine and bile within 48 hours . Advanced analytical techniques revealed the presence of numerous brominated metabolites in both urine and bile samples .

Result of Action

The result of 4-Bromoaniline’s action is the formation of various organic molecules through catalytic processes . For instance, in Heck cross-coupling reactions, it leads to the formation of carbon-carbon (C-C) bonds . In Mannich reactions, it enables the introduction of bromine into β-amino ketones for further chemical modifications .

Action Environment

The action of 4-Bromoaniline can be influenced by various environmental factors. For instance, the reaction of 4-Bromoaniline with other molecules can be facilitated by certain catalysts, such as palladium nanocrystals supported on covalent organic frameworks . Additionally, the solvent used in the reaction can also impact the efficiency of the reaction .

Safety and Hazards

4-Bromoaniline is considered hazardous. It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (repeated exposure) . It is harmful if swallowed, toxic in contact with skin or if inhaled, and may cause damage to organs through prolonged or repeated exposure .

Zukünftige Richtungen

4-Bromoaniline can be utilized as the aromatic amine component in the three-component Mannich reaction . This reaction involves the condensation of an aromatic aldehyde, an alkyl (hetero)aryl ketone, and an aromatic amine like 4-Bromoaniline, catalyzed by camphor-10-sulfonic acid under solvent-free conditions . This process is significant in producing pharmaceuticals and complex organic molecules, with 4-Bromoaniline being a versatile intermediate for various synthetic applications .

Eigenschaften

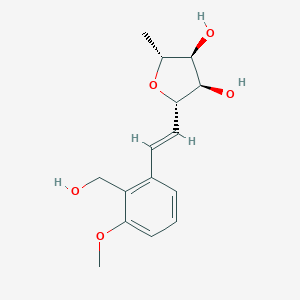

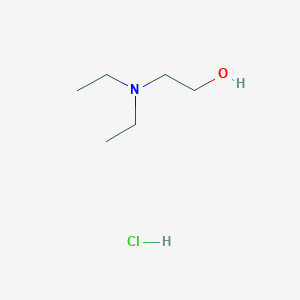

IUPAC Name |

4-bromoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN/c7-5-1-3-6(8)4-2-5/h1-4H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDFQBORIUYODSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN, Array | |

| Record name | P-BROMOANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19888 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-BROMOANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1226 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

624-19-1 (hydrochloride) | |

| Record name | 4-Bromoaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7021867 | |

| Record name | 4-Bromoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

P-bromoaniline is a brown solid with a sweet odor. (NTP, 1992), Colorless solid; [Hawley] Brown solid; [CAMEO] White or brown powder; [MSDSonline], COLOURLESS CRYSTALS. | |

| Record name | P-BROMOANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19888 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Bromoaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3279 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-BROMOANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1226 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

Decomposes (NTP, 1992), 219.7 °C, BP: decomposes, 223 °C | |

| Record name | P-BROMOANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19888 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-BROMOANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2194 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-BROMOANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1226 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 73 °F (NTP, 1992), Very soluble in alcohol and ether; insoluble in cold water, Solubility in water: poor | |

| Record name | P-BROMOANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19888 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-BROMOANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2194 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-BROMOANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1226 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.497 at 212 °F (NTP, 1992) - Denser than water; will sink, 1.4970 at 99.6 °C/4 °C, Relative density (water = 1): 1.5 (100 °C) | |

| Record name | P-BROMOANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19888 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-BROMOANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2194 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-BROMOANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1226 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

5.9 (Air = 1), Relative vapor density (air = 1): 5.9 | |

| Record name | 4-BROMOANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2194 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-BROMOANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1226 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.04 [mmHg], Vapor pressure, Pa at 25 °C: 22.6 | |

| Record name | 4-Bromoaniline | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3279 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-BROMOANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1226 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Product Name |

4-Bromoaniline | |

Color/Form |

Bipyramidal rhombic crystals, needles from 60% alcohol, Colorless crystals | |

CAS RN |

106-40-1 | |

| Record name | P-BROMOANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19888 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Bromoaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromoaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106401 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Bromoaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7085 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 4-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Bromoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromoaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.086 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-BROMOANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0RR61TC330 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-BROMOANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2194 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-BROMOANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1226 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

151.5 °F (NTP, 1992), 66-66.5 °C, 66 °C | |

| Record name | P-BROMOANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19888 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-BROMOANILINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2194 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-BROMOANILINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1226 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: The molecular formula of 4-Bromoaniline is C6H6BrN, and its molecular weight is 172.02 g/mol.

ANone: Yes, several spectroscopic techniques have been employed to characterize 4-Bromoaniline and its derivatives. These include:

- NMR Spectroscopy (1H NMR, 13C NMR, 13C DEPT): NMR provides detailed information about the structure and bonding within the molecule. [, , ]

- Infrared Spectroscopy (FTIR): FTIR helps identify functional groups present in the molecule by analyzing the vibrational modes of its bonds. [, , , , , ]

- Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the compound, providing valuable structural information. [, , , , ]

- UV-Visible Spectroscopy: This technique helps analyze the compound's electronic transitions and provides information about its conjugation and chromophores. [, , , ]

- X-ray Diffraction (XRD): XRD is used to determine the crystal structure of solid-state compounds, providing insights into their packing and intermolecular interactions. [, , ]

ANone: 4-Bromoaniline demonstrates varying stability depending on the environmental conditions. Studies show that haloanilines, including 4-Bromoaniline, degrade rapidly in the presence of chlorine (approximately 100% degradation within an hour at a concentration of 1 mg/L). Conversely, they exhibit higher stability in the presence of chloramine, with around 20% remaining even after 120 hours at a similar concentration. [] Additionally, research indicates that haloanilines generally maintain stability in the absence of disinfectants, showing less than 30% degradation across a pH range of 5-9 over 120 hours. []

ANone: Yes, 4-Bromoaniline serves as a versatile building block in organic synthesis. One prominent application is its utilization in Suzuki coupling reactions. This palladium-catalyzed reaction forms carbon-carbon bonds between an organoboron species and a halide, enabling the synthesis of complex molecules. The presence of the bromine atom in 4-Bromoaniline makes it a suitable substrate for this reaction, allowing for the introduction of a variety of substituents onto the aromatic ring. [, ]

ANone: 2-Fluoro-4-bromobiphenyl is a crucial intermediate in the production of flurbiprofen, a widely used non-steroidal anti-inflammatory drug. A practical method for synthesizing 2-Fluoro-4-bromobiphenyl involves using methyl nitrite and 2-fluoro-4-bromoaniline. This process, while effective, necessitates careful handling due to the toxic and potentially explosive nature of methyl nitrite gas. []

ANone: 4-Bromoaniline, similar to other haloanilines, exhibits neurotoxic effects. Studies in rats have demonstrated that a single, high dose of 4-Bromoaniline can induce hindlimb paralysis, gait abnormalities, decreased grip strength, and other neurological deficits. These effects are associated with spongy changes in the white matter of the spinal cord and brainstem, as well as nerve fiber degeneration in peripheral nerves. The order of neurotoxic potential among haloanilines, when compared at near-lethal doses, appears to be 4-Bromoaniline > 4-Fluoroaniline ≥ 4-Chloroaniline > 4-Iodoaniline. []

ANone: Recent research has identified the presence of haloanilines, including 2-chloroaniline, 2-bromoaniline, 2,4-dichloroaniline, 2-chloro-4-bromoaniline, 4-chloro-3-nitroaniline, and 2-chloro-4-nitroaniline, as disinfection byproducts (DBPs) in drinking water. [] This discovery is concerning because these compounds exhibit significant cytotoxicity. Studies using HepG2 cell assays revealed that the EC50 values of eight haloanilines were remarkably lower than regulated DBPs like trichloromethane and dichloroacetic acid. Notably, 2-chloro-4-nitroaniline demonstrated the lowest toxic concentration (1 μM), which is 500 times lower than that of dichloroacetic acid. [] This emphasizes the potential health risks associated with haloaniline contamination in drinking water and underscores the need for further investigation into their formation and control.

ANone: High-performance liquid chromatography (HPLC) coupled with various detectors is widely used for analyzing 4-Bromoaniline and its metabolites:

- HPLC-UV: This technique combines the separation power of HPLC with the sensitivity of UV detection, allowing for the quantification of metabolites. [, ]

- HPLC-ICP-MS: By coupling HPLC with inductively coupled plasma mass spectrometry, researchers can achieve highly sensitive and selective detection of bromine-containing metabolites, even at trace levels. This method proves particularly useful in excretion balance studies and metabolite profiling. [, ]

- HPLC-oaTOFMS: This technique, utilizing orthogonal-acceleration time-of-flight mass spectrometry, offers high mass accuracy and resolution, aiding in the identification and structural elucidation of unknown metabolites. [, ]

- Gas Chromatography-Mass Spectrometry (GC-MS): This method is employed to analyze volatile compounds, including 4-Bromoaniline, and their isotopic ratios. [, ]

ANone: While specific data on the ecotoxicological effects of 4-Bromoaniline might be limited, its presence as a potential contaminant in water sources raises concerns due to its association with other haloanilines. Research indicates that haloanilines, formed as disinfection byproducts during water treatment, exhibit cytotoxicity and pose potential health risks. [] Therefore, further investigations are necessary to understand the long-term environmental fate, bioaccumulation potential, and impact of 4-Bromoaniline and similar compounds on various ecosystems. This knowledge is crucial for developing effective strategies to mitigate any negative environmental consequences.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Indeno[5,6-d]imidazol-2-amine, 1,5,6,7-tetrahydro-](/img/structure/B143311.png)